molecular formula C8H9N2NaO3 B6196827 sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate CAS No. 2680528-10-1

sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate

Cat. No.: B6196827
CAS No.: 2680528-10-1
M. Wt: 204.2
InChI Key:
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Description

Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate is a compound that features an imidazole ring and an oxetane ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties . The oxetane ring is a four-membered ring containing one oxygen atom, which is known for its strained nature and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles under mild conditions . The oxetane ring can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can lead to dihydroimidazole derivatives.

Scientific Research Applications

Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring’s strained nature makes it reactive, allowing it to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate is unique due to the presence of both an imidazole ring and an oxetane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

2680528-10-1

Molecular Formula

C8H9N2NaO3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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